molecular formula C7H13ClO3S B2756540 (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride CAS No. 2166701-96-6

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

Cat. No.: B2756540
CAS No.: 2166701-96-6
M. Wt: 212.69
InChI Key: BYKMJTJCDSGSLL-UHFFFAOYSA-N
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Description

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S. It is known for its use in various chemical reactions and applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of (3,3-Dimethyloxolan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the oxolane ring, which imparts specific steric and electronic properties to the compound. This makes it a valuable reagent for the synthesis of complex molecules and the modification of biomolecules .

Properties

IUPAC Name

(3,3-dimethyloxolan-2-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-7(2)3-4-11-6(7)5-12(8,9)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKMJTJCDSGSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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